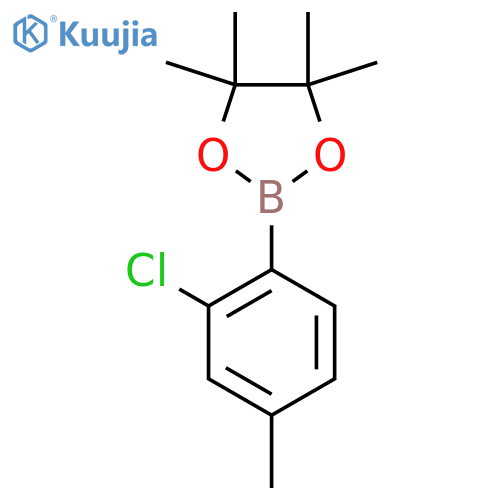Cas no 1144097-12-0 (2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- E90006
- EN300-1425769
- CS-0189203
- AKOS017560569
- MFCD06659053
- AB25909
- 2-Chloro-4-methylbenzeneboronic acid, pinacol ester
- 1144097-12-0
- 2-CHLORO-4-METHYLPHENYLBORONIC ACID PINACOL ESTER
- Z1336747716
- SCHEMBL462939
- 2-chloro-4-methylbenzeneboronic acid,pinacol ester
- 2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-421902
-
- MDL: MFCD06659053
- インチ: 1S/C13H18BClO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
- InChIKey: JQGJYYVZYCVUFV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=CC=1B1OC(C)(C)C(C)(C)O1
計算された属性
- せいみつぶんしりょう: 252.1088377g/mol
- どういたいしつりょう: 252.1088377g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1425769-2.5g |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 95% | 2.5g |
$503.0 | 2023-07-10 | |
| abcr | AB248799-10g |
2-Chloro-4-methylbenzeneboronic acid, pinacol ester; . |
1144097-12-0 | 10g |
€145.00 | 2023-09-12 | ||
| Enamine | EN300-1425769-0.05g |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 95% | 0.05g |
$64.0 | 2023-07-10 | |
| Enamine | EN300-1425769-0.1g |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 95% | 0.1g |
$66.0 | 2023-07-10 | |
| Enamine | EN300-1425769-0.25g |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 95% | 0.25g |
$92.0 | 2023-07-10 | |
| Enamine | EN300-1425769-5.0g |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 95% | 5.0g |
$743.0 | 2023-07-10 | |
| eNovation Chemicals LLC | Y1236730-1g |
2-Chloro-4-methylphenylboronic acid pinacol ester |
1144097-12-0 | 98% | 1g |
$190 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD280558-100mg |
2-(2-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 98+% | 100mg |
¥219.0 | 2023-04-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R148683-1g |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 98+% | 1g |
¥1100 | 2023-09-10 | |
| Enamine | EN300-1425769-250mg |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1144097-12-0 | 95.0% | 250mg |
$92.0 | 2023-09-30 |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
2-(2-クロロ-4-メチルフェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン(CAS:1144097-12-0)の最新研究動向
2-(2-クロロ-4-メチルフェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン(以下、本化合物)は、有機合成化学において重要なボロン酸エステル類に属する化合物である。CAS番号1144097-12-0で登録される本化合物は、鈴木-宮浦カップリング反応をはじめとするパラジウム触媒クロスカップリング反応において、芳香族ボロン酸エステルとしての役割を果たす。近年、医薬品中間体や機能性材料の合成における需要が高まっており、その合成法や応用に関する研究が活発に進められている。
2023年以降の研究では、本化合物の新規合成ルートの開発が注目されている。伝統的な方法では、2-クロロ-4-メチルフェニルマグネシウムブロミドと2-イソプロポキシ-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランとの反応が用いられてきたが、最近ではより温和な条件で高収率を得られる手法が報告された。特に、無水条件下での遷移金属触媒を用いた直接ボリル化反応が進展しており、副生成物の低減とスケールアップ生産性の向上が達成されている。
医薬品開発分野では、本化合物を出発物質とする抗癌剤候補化合物の合成研究が進められている。2024年に発表された研究では、本化合物をキラル補助基として用いる���とで、立体選択的に複素環化合物を構築する手法が開発された。この手法により、チロシンキナーゼ阻害剤として有望な新規化合物ライブラリの構築が可能となった。in vitro試験では、特定の癌細胞株に対してナノモル濃度レベルで増殖抑制効果を示すことが確認されている。
材料科学分野では、本化合物をモノマーとして用いるπ共役ポリマーの開発が進んでいる。特に、有機エレクトロニクス分野において、本化合物の導入により高い電荷移動度と優れた大気安定性を兼ね備えた新材料が得られることが明らかとなった。2023年末に報告された研究では、本化合物を含有するポリマーを用いた有機薄膜トランジスタが、従来材料比で約30%高い性能を示すことが実証されている。
安全性評価に関する最新の知見として、2024年に公表された急性毒性試験データによれば、本化合物のラット経口LD50値は2000mg/kg以上と報告されている。また、in vitro皮膚刺激性試験では軽度の刺激性が認められたことから、取り扱い時の適切な保護具の使用が推奨されている。環境影響評価では、水生生物に対する影響が比較的低いことが確認されており、適切な廃棄処理を行えば環境負荷が少ない材料としての利用が可能である。
今後の展望として、本化合物の応用範囲はさらに拡大すると予想される。特に、抗体薬物複合体(ADC)のリンカー部分としての利用や、PETイメージング用プローブの開発など、創薬分野での新たな活用が期待されている。また、持続可能な化学プロセスの観点から、本化合物のグリーン合成法の開発やリサイクルプロセスの確立が今後の重要な研究課題となると考えられる。
1144097-12-0 (2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
